Zavegepant

Description

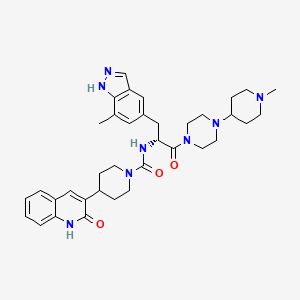

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46N8O3/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47)/t32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVAPHYEOZSKJZ-JGCGQSQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337918-83-8 | |

| Record name | Zavegepant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337918838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zavegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZAVEGEPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODU3ZAZ94J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zavegepant's Antagonistic Mechanism on Calcitonin Gene-Related Peptide Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zavegepant is a third-generation, high-affinity, selective, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine. Its therapeutic effect is derived from its ability to competitively and reversibly inhibit the CGRP receptor, thereby blocking the pro-migraine cascade initiated by the binding of the endogenous CGRP neuropeptide. This guide provides a detailed overview of this compound's mechanism of action, supported by quantitative pharmacological data, in-depth descriptions of key experimental methodologies, and visual representations of signaling pathways and experimental workflows.

Core Mechanism of Action at the CGRP Receptor

This compound exerts its pharmacological effect by directly competing with CGRP for binding to its receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). The binding of this compound to this complex prevents the conformational changes necessary for receptor activation and downstream signaling.[1]

The therapeutic consequences of this antagonism are threefold:

-

Inhibition of Neurogenic Inflammation: this compound blocks CGRP receptors on mast cells within the meninges, thereby preventing the release of inflammatory mediators that contribute to the pain and sensitization associated with migraine.[2]

-

Prevention of Cerebral Vasodilation: By antagonizing CGRP receptors on the smooth muscle cells of cerebral arteries, this compound inhibits the excessive vasodilation that is a hallmark of migraine attacks.[2]

-

Modulation of Pain Signaling: this compound interferes with the transmission of pain signals within the trigeminal nervous system by blocking CGRP receptors on postjunctional cells, which suppresses the CGRP-induced enhancement of pain signals from the periphery to the brain.[2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and ex vivo pharmacological parameters of this compound, demonstrating its high affinity, potency, and selectivity for the human CGRP receptor.

| Parameter | Value | Assay Type | Cell/Tissue System |

| Binding Affinity (Ki) | 23 pM | Competitive Radioligand Binding | Human SK-N-MC cell membranes |

| Functional Potency (EC50) | 880 pM | Reversal of CGRP-induced vasodilation | Ex vivo human intracranial arteries |

| Receptor | Selectivity Fold vs. CGRP Receptor |

| Adrenomedullin Receptor 1 | >10,000 |

| Adrenomedullin Receptor 2 | >10,000 |

| Calcitonin Receptor | >10,000 |

| Amylin Receptor 1 | >10,000 |

| Amylin Receptor 3 | >10,000 |

Key Signaling Pathways

The canonical signaling pathway initiated by CGRP binding to its receptor involves the activation of a Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation and the transmission of pain signals. This compound, by blocking the CGRP receptor, prevents this entire cascade.

Detailed Experimental Methodologies

The following sections detail the likely experimental protocols used to characterize the interaction of this compound with the CGRP receptor, based on standard practices in the field.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the CGRP receptor.

Protocol:

-

Membrane Preparation: Membranes from SK-N-MC cells, which endogenously express the human CGRP receptor, are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CGRP receptor antagonist (e.g., [125I]-CGRP(8-37)), and varying concentrations of this compound.

-

Incubation: The plates are incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 90 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to inhibit CGRP-induced cAMP production, providing a measure of its functional antagonism.

Protocol:

-

Cell Culture: HEK293 cells stably co-expressing the human CLR and RAMP1 are cultured to confluence in multi-well plates.

-

Pre-incubation with this compound: The cells are washed and then pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

CGRP Stimulation: A fixed concentration of CGRP (typically the EC80 concentration to elicit a robust but submaximal response) is added to the wells, and the cells are incubated for a further period (e.g., 15 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available assay kit (e.g., HTRF, ELISA, or luciferase reporter assay).

-

Data Analysis: The cAMP levels are plotted against the concentration of this compound, and non-linear regression is used to determine the IC50 value for the inhibition of CGRP-stimulated cAMP production.

Ex Vivo Human Intracranial Artery Vasodilation Assay

This assay assesses the ability of this compound to reverse CGRP-induced vasodilation in a physiologically relevant tissue.

Protocol:

-

Tissue Preparation: Human intracranial arteries are obtained from surgical resections and mounted in an organ bath or wire myograph system. The arteries are maintained in a physiological salt solution at 37°C and gassed with 95% O2/5% CO2.

-

Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., prostaglandin (B15479496) F2α or U46619) to induce a stable level of tone.

-

CGRP-induced Relaxation: A cumulative concentration-response curve to CGRP is generated to induce vasodilation.

-

This compound Antagonism: In parallel experiments, the arterial rings are pre-incubated with this compound at various concentrations before the addition of CGRP. The ability of this compound to shift the CGRP concentration-response curve to the right is measured.

-

Data Analysis: The data are analyzed to determine the EC50 of this compound for the reversal of CGRP-induced vasodilation. A Schild analysis can also be performed to determine the pA2 value, a measure of antagonist potency.

Conclusion

This compound is a highly potent and selective antagonist of the CGRP receptor. Its mechanism of action, centered on the competitive inhibition of CGRP binding and subsequent blockade of downstream signaling, directly addresses key pathophysiological events in migraine. The quantitative data from in vitro and ex vivo studies provide a robust pharmacological basis for its clinical efficacy in the acute treatment of migraine. The experimental methodologies outlined in this guide represent the standard approaches for characterizing such a compound and provide a framework for further research and development in the field of CGRP-targeted therapies.

References

- 1. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical evaluation of this compound for the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass balance and pharmacokinetic characterization of this compound in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavegepant (marketed as Zavzpret®) is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine with or without aura in adults.[1][2][3] Its therapeutic efficacy is rooted in its high-affinity and selective binding to the CGRP receptor, a key player in the pathophysiology of migraine.[4][5] This technical guide provides an in-depth analysis of the binding affinity of this compound for the CGRP receptor, detailing the quantitative data, experimental methodologies, and the associated signaling pathways. This compound is the first intranasal CGRP receptor antagonist, offering a novel, non-oral route of administration.[3][6]

Quantitative Binding Affinity and Selectivity

This compound demonstrates potent and specific binding to the human CGRP receptor. The following tables summarize the key quantitative metrics that characterize this interaction.

Table 1: this compound Binding Affinity for Human CGRP Receptor

| Parameter | Value | Assay Type | Cell Line/Tissue | Reference |

| Ki (Inhibitor Constant) | 23 pM | Radioligand Binding Assay | Human | [1][7] |

Ki represents the equilibrium dissociation constant for the inhibitor (this compound), with lower values indicating higher binding affinity.

Table 2: Functional Antagonism of this compound

| Parameter | Value | Assay Type | Cell Line | Reference |

| Functional Antagonism | Potent antagonism at 10 nM | CGRP-induced relaxation assay | Human isolated middle meningeal arteries | [8] |

This demonstrates this compound's ability to effectively block the physiological response induced by CGRP.

Table 3: Receptor Selectivity Profile of this compound

| Receptor | Selectivity Fold vs. CGRP Receptor | Assay Type | Reference |

| Adrenomedullin Receptors 1 & 2 | > 10,000-fold | In vitro binding assays | [1] |

| Calcitonin Receptor | > 10,000-fold | In vitro binding assays | [1] |

| Amylin Receptors 1 & 3 | > 10,000-fold | In vitro binding assays | [1] |

This high selectivity indicates that this compound's therapeutic action is specifically targeted to the CGRP receptor, minimizing off-target effects.

Experimental Protocols

The determination of this compound's binding affinity and functional antagonism relies on established in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Competitive Radioligand Binding Assay

This assay is the gold standard for quantifying the affinity of an unlabeled compound (this compound) for its receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of this compound for the CGRP receptor.

Materials:

-

Receptor Source: Membranes prepared from cells expressing the human CGRP receptor (e.g., SK-N-MC cells).

-

Radioligand: [¹²⁵I]-CGRP or other suitable radiolabeled CGRP receptor agonist.

-

Competitor: this compound at various concentrations.

-

Assay Buffer: Tris-HCl buffer with appropriate additives (e.g., MgCl₂, protease inhibitors).

-

Filtration Apparatus: 96-well plate harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the CGRP receptor in a cold lysis buffer and pellet the membranes through centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CGRP receptor agonist).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using the harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CGRP-Stimulated cAMP Functional Assay

This assay measures the ability of this compound to antagonize the functional response of the CGRP receptor, which is typically an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Objective: To determine the functional potency of this compound as a CGRP receptor antagonist.

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the human CGRP receptor (e.g., SK-N-MC cells).

-

CGRP: Human α-CGRP.

-

Antagonist: this compound at various concentrations.

-

cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation with Agonist: Add a fixed concentration of CGRP to the wells to stimulate the receptors and induce cAMP production.

-

Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound. The data is typically fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the maximal CGRP-induced cAMP production.

Signaling Pathways and Experimental Workflow Visualizations

CGRP Receptor Signaling Pathway

The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[6] Upon binding of CGRP, the receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels. This signaling cascade is central to the vasodilatory and pain-transmitting effects of CGRP implicated in migraine.

References

- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Clinical evaluation of this compound for the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. trial.medpath.com [trial.medpath.com]

- 6. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

The Molecular Pharmacology of Zavegepant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavegepant is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine with or without aura in adults.[1][2] Its development marks a significant advancement in migraine therapeutics, offering a non-oral route of administration with rapid onset of action.[2][3] This technical guide provides an in-depth exploration of the molecular pharmacology of this compound, focusing on its mechanism of action, binding kinetics, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound functions as a competitive and reversible inhibitor of the CGRP receptor.[2] By binding with high affinity to the receptor, it effectively blocks the binding of the endogenous ligand, CGRP.[3] This antagonism prevents the activation of the CGRP receptor and the subsequent downstream signaling cascades that are pivotal in the pathophysiology of migraine.[1][4] The release of CGRP during a migraine attack leads to vasodilation and neurogenic inflammation, contributing to the intense pain of a migraine headache.[1] this compound's ability to block CGRP-induced vasodilation and inhibit pain signaling forms the basis of its therapeutic effect.[4]

CGRP Receptor Signaling Pathway

The CGRP receptor is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).[2] The binding of CGRP to this receptor complex primarily activates the Gs alpha subunit of the associated G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation and modulation of nociceptive pathways. This compound, by blocking the initial binding of CGRP, effectively inhibits this entire signaling cascade.[2]

Quantitative Pharmacology

The molecular interaction of this compound with the human CGRP receptor has been quantified through various in vitro assays. These studies have demonstrated its high-affinity binding and potent functional antagonism.

| Parameter | Value | Description |

| Binding Affinity (Ki) | 23 pM | Inhibitor constant, indicating the high affinity of this compound for the human CGRP receptor.[1] |

| Functional Potency (EC50) | 880 pM | Half maximal effective concentration for the reversal of CGRP-induced dilation of human intracranial arteries.[1] |

| Plasma Protein Binding | ~90% | The extent to which this compound binds to proteins in the blood plasma.[1][5] |

| Selectivity | >10,000-fold | Selectivity for the CGRP receptor over other related receptors such as adrenomedullin, calcitonin, and amylin receptors.[1] |

Experimental Protocols

The characterization of this compound's molecular pharmacology relies on established in vitro assays. The following are detailed methodologies for key experiments typically employed in the study of CGRP receptor antagonists.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for the CGRP receptor.

1. Membrane Preparation:

-

Cell membranes are prepared from cell lines (e.g., HEK293 or SK-N-MC) that stably express the human CGRP receptor (CLR and RAMP1).

-

Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The pellet is then washed and resuspended in an appropriate assay buffer.

2. Assay Procedure:

-

In a multi-well plate, the prepared cell membranes are incubated with a fixed concentration of a radiolabeled CGRP ligand (e.g., [¹²⁵I]-hαCGRP) and varying concentrations of unlabeled this compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.

-

The mixture is incubated to allow for binding to reach equilibrium.

3. Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

Non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the radioligand binding).

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit CGRP-induced cAMP production, thereby determining its functional potency (IC50 or EC50).

1. Cell Culture:

-

Cells expressing the CGRP receptor (e.g., SK-N-MC or transfected HEK293 cells) are cultured in multi-well plates until they reach an appropriate confluency.

2. Assay Procedure:

-

The cell culture medium is replaced with a serum-free medium or assay buffer.

-

The cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Following pre-incubation, a fixed concentration of CGRP (typically the EC80, the concentration that elicits 80% of the maximal response) is added to the wells to stimulate cAMP production.

-

The cells are incubated for a further period to allow for cAMP accumulation.

3. Lysis and Detection:

-

The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA (Enzyme-Linked Immunosorbent Assay).

4. Data Analysis:

-

The measured cAMP levels are plotted against the log concentration of this compound.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP production.

Logical Relationship of this compound's Mechanism of Action

The therapeutic effect of this compound is a direct consequence of its molecular pharmacology. Its high affinity and potency at the CGRP receptor translate to effective blockade of the CGRP pathway, which in turn alleviates the symptoms of migraine.

Pharmacokinetics

A brief overview of this compound's pharmacokinetic properties is essential for understanding its clinical profile.

| Parameter | Value (Intranasal Administration) | Description |

| Tmax | ~30 minutes | Time to reach maximum plasma concentration.[3] |

| Absolute Bioavailability | ~5% | The fraction of the administered dose that reaches systemic circulation.[1][3] |

| Metabolism | Primarily by CYP3A4, and to a lesser extent by CYP2D6.[1][6] | This compound is the most prevalent circulating component in plasma, with no major metabolites detected.[1][3] |

| Elimination Half-life | ~6.55 hours | The time it takes for the plasma concentration of the drug to reduce by half.[6][7] |

| Excretion | Primarily via the biliary/fecal route, with a minor renal route.[6][7] | Approximately 80% is recovered in feces and 11% in urine as unchanged drug.[7] |

Conclusion

This compound is a highly potent and selective CGRP receptor antagonist with a rapid onset of action facilitated by its intranasal delivery. Its molecular pharmacology is well-characterized, demonstrating high-affinity binding and effective blockade of the CGRP signaling pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel CGRP receptor antagonists for the treatment of migraine and other CGRP-mediated disorders.

References

- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass balance and pharmacokinetic characterization of this compound in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Mass balance and pharmacokinetic characterization of this compound in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deconvoluting this compound drug–drug interactions: A phase I study to evaluate the effects of rifampin and itraconazole on this compound pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

Zavegepant's Role in Trigeminal Nerve Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zavegepant is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in mitigating trigeminal nerve inflammation, a key process in migraine pathophysiology. This document will detail the underlying signaling pathways, summarize key quantitative data from preclinical and clinical studies, and provide an overview of relevant experimental protocols.

Introduction: The Role of CGRP in Trigeminal Nerve Inflammation

Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms. A critical element in the pathophysiology of migraine is the activation of the trigeminovascular system.[2] Trigeminal ganglion neurons, which innervate cranial blood vessels, release CGRP, a potent vasodilator and pain-signaling neuropeptide.[2][3] During a migraine attack, elevated levels of CGRP lead to vasodilation of meningeal arteries and a cascade of inflammatory events, collectively known as neurogenic inflammation.[4][5] This process sensitizes trigeminal nerve endings, contributing to the intense pain of a migraine headache.

This compound exerts its therapeutic effect by competitively and reversibly binding to CGRP receptors, thereby preventing the binding of CGRP and inhibiting its downstream effects.[2][6] This action directly counteracts the CGRP-mediated neurogenic inflammation and vasodilation within the trigeminal system.

Mechanism of Action of this compound

This compound is a high-affinity antagonist of the CGRP receptor.[2] The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[2] When CGRP binds to its receptor on vascular smooth muscle cells and neurons within the trigeminal ganglion, it initiates a signaling cascade that contributes to migraine pathology.[2][7]

This compound blocks this interaction, leading to three primary antimigraine effects:

-

Inhibition of Neurogenic Inflammation: By binding to CGRP receptors on mast cells within the meninges, this compound prevents CGRP-induced degranulation and the release of pro-inflammatory mediators.[4][6]

-

Prevention of Vasodilation: this compound blocks CGRP receptors on the smooth muscle cells of cerebral and meningeal arteries, thereby inhibiting the potent vasodilatory effect of CGRP.[4]

-

Inhibition of Pain Transmission: By acting on CGRP receptors on postjunctional cells, this compound suppresses the enhancement of pain signals transmitted from the trigeminal nerve to the brain.[4]

Signaling Pathway

The binding of CGRP to its receptor typically activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling cascade is implicated in the subsequent vasodilation and inflammatory response. This compound, by blocking the CGRP receptor, inhibits this cAMP-dependent pathway.[2]

References

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. Animal Model of Chronic Migraine-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetic modeling to support dose selection of this compound nasal spray in pediatrics. [page-meeting.org]

- 5. Neurogenic Inflammation: The Participant in Migraine and Recent Advancements in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Zavegepant's Dichotomous Engagement of Central and Peripheral CGRP Pathways: A Technical Guide

For Immediate Release

NEW YORK, NY – December 19, 2025 – This technical whitepaper provides an in-depth analysis of zavegepant, a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, and its effects on the central and peripheral nervous system CGRP pathways implicated in migraine pathophysiology. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical data, details experimental methodologies, and visualizes complex biological processes to elucidate the mechanism of action of this novel therapeutic agent.

Introduction: The Role of CGRP in Migraine and the Advent of this compound

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. A key player in migraine pathophysiology is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide that is a potent vasodilator and is involved in pain signaling.[1][2] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of meningeal blood vessels, neurogenic inflammation, and transmission of pain signals.[1][3]

This compound is a high-affinity CGRP receptor antagonist designed for the acute treatment of migraine.[1][4] Administered intranasally, it offers rapid absorption and onset of action.[2][5] Like other drugs in its class, this compound is believed to exert its therapeutic effects primarily through peripheral mechanisms, owing to its limited ability to cross the blood-brain barrier.[2][6] This targeted peripheral action minimizes the potential for central nervous system side effects.[2] This guide explores the nuanced interaction of this compound with both peripheral and central CGRP pathways.

Quantitative Pharmacodynamics and Pharmacokinetics of this compound

This compound's pharmacological profile is characterized by high-affinity binding to the CGRP receptor and rapid absorption following intranasal administration. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Species/Cell Line | Reference |

| Binding Affinity (Ki) | 23 pM | Human CGRP Receptor | [7] |

| Functional Activity (EC50) | 880 pM | Ex vivo human intracranial arteries | [7] |

Table 2: Clinical Pharmacokinetic and Efficacy Data for Intranasal this compound (10 mg)

| Parameter | Value | Study Population | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | Healthy Adults & Migraine Patients | [7][8] |

| Absolute Bioavailability | ~5% | Healthy Adults | [7][9] |

| Receptor Occupancy | ≥ 90% inhibition of CGRP signaling | Healthy Adults (single doses ≥ 10 mg) | [7] |

| Pain Freedom at 2 hours | 24% (vs. 15% placebo) | Phase 3 Clinical Trial | [10] |

| Freedom from Most Bothersome Symptom at 2 hours | 40% (vs. 31% placebo) | Phase 3 Clinical Trial | [10] |

This compound's Mechanism of Action: Targeting Peripheral CGRP Pathways

The primary mechanism of action of this compound involves the competitive antagonism of CGRP receptors located on various cells within the trigeminovascular system, which resides outside the blood-brain barrier.

Peripheral CGRP Signaling Pathway

The binding of CGRP to its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), primarily activates the Gαs signaling cascade.[1] This leads to the production of cyclic AMP (cAMP) and subsequent downstream effects, including vasodilation.

Effects on Peripheral Nociceptive Pathways

This compound is thought to exert its analgesic effects through three primary peripheral mechanisms:

-

Inhibition of Vasodilation: By blocking CGRP receptors on the smooth muscle cells of meningeal blood vessels, this compound prevents the vasodilation that contributes to headache pain.[3]

-

Reduction of Neurogenic Inflammation: this compound inhibits the release of inflammatory mediators from trigeminal nerve endings in the dura mater, thereby reducing neurogenic inflammation.[11]

-

Modulation of Pain Signal Transmission: this compound blocks CGRP receptors on post-junctional cells in the trigeminal ganglion, which suppresses the transmission of pain signals from the periphery to the central nervous system.[3]

The Central Nervous System and this compound: An Indirect Influence

While this compound's primary site of action is peripheral, its effects can indirectly modulate central processes involved in migraine, particularly central sensitization. Central sensitization is a phenomenon where neurons in the central nervous system become hyperexcitable, leading to allodynia and hyperalgesia.

By reducing the barrage of nociceptive input from the periphery, this compound may help prevent or reverse central sensitization. However, direct effects on central CGRP pathways are considered minimal due to low blood-brain barrier permeability.[2][6]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CGRP receptor antagonists like this compound.

Radioligand Binding Assay

This assay measures the binding affinity of a compound to the CGRP receptor.

Detailed Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., SK-N-MC) endogenously expressing the human CGRP receptor or from cells recombinantly expressing the receptor components (CLR and RAMP1).[1]

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled CGRP ligand (e.g., [¹²⁵I]-hCGRP) and varying concentrations of the unlabeled antagonist (this compound).[3]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[12]

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.[1]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP. Specific binding is calculated by subtracting non-specific from total binding. The data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.[1]

cAMP Functional Assay

This assay measures the functional antagonism of the CGRP receptor by quantifying the inhibition of CGRP-induced cAMP production.

Detailed Methodology:

-

Cell Culture: Cells expressing the CGRP receptor are cultured in multi-well plates.[1]

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).[13]

-

Stimulation: A fixed concentration of CGRP (typically the EC80) is added to the wells to stimulate cAMP production.[13]

-

Lysis and Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive immunoassay, such as HTRF or ELISA.[13]

-

Data Analysis: The antagonist's ability to inhibit CGRP-stimulated cAMP production is analyzed using non-linear regression to determine the IC50 value.[13]

Conclusion

This compound represents a significant advancement in the acute treatment of migraine. Its high affinity for the CGRP receptor and rapid onset of action via intranasal delivery provide a valuable therapeutic option for patients. The evidence strongly supports a primary peripheral mechanism of action, where this compound effectively blocks CGRP-mediated vasodilation, neurogenic inflammation, and pain signal transmission in the trigeminovascular system. While direct central effects are limited, the reduction of peripheral nociceptive input likely contributes to the prevention and reversal of central sensitization, a key component of migraine chronification. Further research into the nuanced interplay between peripheral and central CGRP pathways will continue to refine our understanding of migraine and optimize treatment strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel FDA-approved this compound drug for treating migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. CGRP receptor antagonists and antibodies against CGRP and its receptor in migraine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetic modeling of this compound, a calcitonin gene-related peptide receptor antagonist, in healthy adults and patients with migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neurologylive.com [neurologylive.com]

- 11. Safety and Efficacy of this compound in Treating Migraine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

Zavegepant: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zavegepant (formerly known as BHV-3500 and BMS-742413) is a third-generation, high-affinity, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] Approved for the acute treatment of migraine, its development marks a significant advancement in migraine therapeutics, offering a non-oral, intranasal route of administration for rapid onset of action.[1][3] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and pharmacological profile. It includes detailed experimental methodologies for key assays, a summary of its pharmacokinetic properties, and visual representations of its mechanism of action and relevant experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule belonging to the gepant class of CGRP receptor antagonists.[4] It is a member of the ureas class of compounds, characterized by a urea (B33335) linkage connecting two large heterocyclic moieties.[5]

IUPAC Name: N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide[5]

Chemical Structure:

Image Source: Wikimedia Commons

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₄₆N₈O₃ | |

| Molecular Weight | 638.8 g/mol (Free Base) | [5] |

| CAS Number | 1337918-83-8 | [5] |

| Appearance | White to off-white powder (hydrochloride salt) | Pfizer |

| Solubility | Freely soluble in water (hydrochloride salt) | Pfizer |

| pKa | 4.8 and 8.8 (hydrochloride salt) | Pfizer |

| Plasma Protein Binding | ~90% |

Mechanism of Action: CGRP Receptor Antagonism

This compound exerts its therapeutic effect by acting as a potent and selective competitive antagonist at the calcitonin gene-related peptide (CGRP) receptor.[1][4] The CGRP receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[4]

In the pathophysiology of migraine, the release of CGRP from trigeminal nerve endings leads to vasodilation of cranial blood vessels and neurogenic inflammation, contributing to the generation of pain.[6] this compound binds to the CGRP receptor, preventing the binding of endogenous CGRP and thereby blocking its downstream signaling cascade.[4] This action is thought to mitigate migraine symptoms by:

-

Preventing vasodilation of intracranial arteries.[4]

-

Inhibiting neurogenic inflammation .[4]

-

Suppressing central pain transmission from the trigeminal nerve.[6]

Unlike triptans, this compound does not exhibit vasoconstrictive properties, making it a potentially safer option for patients with cardiovascular risk factors.[4]

Signaling Pathway

The binding of CGRP to its receptor primarily activates the Gαs subunit of the associated G-protein, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound competitively blocks this initial step.

Pharmacological Properties

This compound is characterized by its high potency and selectivity for the human CGRP receptor.

Table 2: Preclinical Pharmacology of this compound

| Parameter | Value | Species | Assay Type | Source(s) |

| Binding Affinity (Ki) | 23 pM | Human | Radioligand Binding Assay | [1] |

| Functional Antagonism (IC₅₀) | Data not publicly available | - | cAMP Functional Assay | - |

| Selectivity | >10,000-fold vs. AM₁, AM₂, calcitonin, and amylin receptors | In vitro | - | [1] |

Experimental Protocols

The characterization of CGRP receptor antagonists like this compound relies on standardized in vitro assays to determine binding affinity and functional potency.

Radioligand Binding Assay (for Ki Determination)

This competitive binding assay quantifies the affinity of a test compound (this compound) for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293) recombinantly expressing the human CGRP receptor complex (CLR and RAMP1). Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membrane fraction, which is then resuspended in an appropriate assay buffer.

-

Competitive Binding Incubation: The prepared membranes are incubated in multi-well plates with a constant, low concentration of a radiolabeled CGRP analog (e.g., [¹²⁵I]-hCGRP) and a range of serially diluted concentrations of this compound. Control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled CGRP) are included.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This process traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through. The filters are quickly washed with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The radioactivity on each dried filter is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data, expressed as the percentage of specific binding inhibited by this compound, are plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding). The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for IC₅₀ Determination)

This assay measures the ability of this compound to functionally antagonize the CGRP receptor by quantifying its inhibition of CGRP-stimulated intracellular cAMP production.

Detailed Methodology:

-

Cell Culture: Cells expressing the CGRP receptor (e.g., SK-N-MC cells or engineered CHO cells) are seeded into multi-well plates and cultured to form a confluent monolayer.

-

Antagonist Pre-incubation: The culture medium is removed, and the cells are pre-incubated for a defined period (e.g., 15-30 minutes) with varying concentrations of this compound in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist Stimulation: A fixed concentration of CGRP, typically the concentration that elicits 80% of the maximal response (EC₈₀), is added to the wells to stimulate adenylyl cyclase and subsequent cAMP production. The cells are incubated for a further 15-30 minutes.

-

Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The concentration of intracellular cAMP is then measured using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The measured cAMP levels are plotted against the logarithm of the this compound concentration. A four-parameter logistic equation is used to fit the data and determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the CGRP-stimulated cAMP response.

Pharmacokinetics and Metabolism

This compound's pharmacokinetic profile is characterized by rapid absorption following intranasal administration, making it suitable for the acute treatment of migraine.

Table 3: Human Pharmacokinetic Properties of this compound (10 mg Intranasal Dose)

| Parameter | Value | Source(s) |

| Time to Peak Plasma Concentration (Tₘₐₓ) | ~0.5 hours | [4] |

| Absolute Bioavailability | ~5% | [4] |

| Apparent Volume of Distribution (Vd/F) | ~1774 L | [4] |

| Effective Half-Life (t₁/₂) | ~6.6 hours | [4] |

| Apparent Clearance (CL/F) | 266 L/h | [4] |

| Metabolism | Primarily by CYP3A4, minor contribution from CYP2D6 | [4] |

| Excretion | Primarily biliary/fecal (~80% as unchanged drug) | [4] |

Conclusion

This compound is a highly potent and selective CGRP receptor antagonist with a chemical structure and pharmacokinetic profile optimized for rapid, non-oral administration. Its potent inhibition of the CGRP pathway, demonstrated by a picomolar binding affinity, provides a strong mechanistic basis for its efficacy in the acute treatment of migraine. The detailed protocols and data presented in this guide offer a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and clinical drug development who are investigating CGRP-targeted therapies. Further research may focus on exploring its potential in other CGRP-mediated disorders and optimizing delivery systems.

References

- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2022165291A1 - Pharmaceutical compositions of cgrp inhibitors and methods of their use - Google Patents [patents.google.com]

- 3. CGRP Receptor | BioChemPartner [biochempartner.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. ijpsjournal.com [ijpsjournal.com]

In Vitro Pharmacodynamics of Zavegepant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavegepant is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1] CGRP is a neuropeptide implicated in the pathophysiology of migraine through its roles in vasodilation and pain signaling.[2] this compound exerts its therapeutic effect by competitively blocking the CGRP receptor, thereby inhibiting downstream signaling cascades.[3] This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, detailing its binding affinity, functional antagonism, and mechanism of action. The information is presented with detailed experimental protocols and quantitative data to support further research and development in the field of migraine therapeutics.

Core Pharmacodynamic Properties of this compound

This compound is a highly potent and selective competitive antagonist of the CGRP receptor.[4] Its in vitro characteristics have been extensively studied to elucidate its mechanism of action and therapeutic potential.

Quantitative Pharmacodynamic Data

The key in vitro pharmacodynamic parameters for this compound are summarized in the table below, providing a quantitative basis for its high-affinity and potent antagonism of the CGRP receptor.

| Parameter | Description | Cell Line/Tissue | Value | Reference(s) |

| Ki | Inhibitor constant, a measure of binding affinity. | SK-N-MC cell membranes | 23 pM | Not explicitly cited |

| EC50 | Half maximal effective concentration for reversal of CGRP-induced dilation. | Ex vivo human intracranial arteries | 880 pM | Not explicitly cited |

| pA2 | A measure of the potency of a competitive antagonist derived from Schild analysis. | Human coronary arteries | 9.92 ± 0.24 | [5] |

| Selectivity | Fold-selectivity for CGRP receptor over other related receptors. | Various | >10,000-fold over adrenomedullin (B612762) receptors 1 and 2, calcitonin, and amylin receptors 1 and 3 | Not explicitly cited |

Mechanism of Action: CGRP Receptor Antagonism

This compound functions as a competitive antagonist at the CGRP receptor, a heterodimeric complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[6] By binding to this receptor, this compound prevents the binding of the endogenous ligand CGRP, thereby blocking the initiation of downstream signaling pathways involved in migraine pathogenesis.[3]

CGRP Signaling Pathway and this compound's Point of Intervention

The binding of CGRP to its receptor typically activates adenylyl cyclase through a Gs alpha subunit, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, contributing to vasodilation and neuronal sensitization. This compound competitively inhibits the initial step of this cascade.

References

- 1. Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

Zavegepant: A Technical Guide to its Discovery and Development as a CGRP Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the history, discovery, and mechanism of action of Zavegepant, a third-generation small molecule calcitonin gene-related peptide (CGRP) receptor antagonist. Developed for the acute treatment of migraine, this compound stands out as the first intranasally delivered gepant, offering a novel therapeutic option for patients. This document provides a comprehensive overview of its preclinical and clinical development, including detailed experimental protocols and quantitative data, to support further research and development in the field of migraine therapeutics.

Introduction: The Role of CGRP in Migraine and the Advent of Gepants

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. A key player in the pathophysiology of migraine is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide that is a potent vasodilator and is involved in pain signaling pathways.[1] During migraine attacks, CGRP levels are elevated, and the administration of CGRP can trigger migraine-like headaches in susceptible individuals.

The development of CGRP receptor antagonists, known as "gepants," represents a significant advancement in migraine treatment. These small molecules block the CGRP receptor, thereby inhibiting the downstream effects of CGRP and alleviating migraine symptoms. This compound (formerly known as BHV-3500 and BMS-742413) is a third-generation gepant distinguished by its high potency, selectivity, and unique intranasal formulation designed for rapid onset of action.[1][2]

The Discovery and Lead Optimization of this compound

The journey to this compound's discovery involved a meticulous lead optimization process aimed at identifying a potent and selective CGRP receptor antagonist with physicochemical properties suitable for intranasal delivery. The initial lead compound, developed by Bristol-Myers Squibb, underwent structural modifications to enhance its efficacy, safety, and pharmacokinetic profile.

A key publication describes the discovery of BMS-742413, which would later become this compound.[3] The optimization process focused on improving aqueous solubility and oxidative stability, crucial for a successful intranasal formulation. The final compound, (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, demonstrated a superior profile compared to earlier candidates.[3]

Preclinical Pharmacology

This compound's preclinical profile established its high affinity and functional antagonism of the CGRP receptor, along with a favorable pharmacokinetic and safety profile.

Quantitative Preclinical Data

| Parameter | Value | Description | Reference |

| Binding Affinity (Ki) | 23 pM | Inhibitor constant for binding to the human CGRP receptor. | [4] |

| Functional Potency (EC50) | 880 pM | Half maximal effective concentration for the reversal of CGRP-induced dilation of ex vivo human intracranial arteries. | [4] |

| Selectivity | >10,000-fold | Selectivity for the CGRP receptor over adrenomedullin (B612762) receptors 1 and 2, calcitonin, and amylin receptors 1 and 3. | [4] |

| Intranasal Bioavailability | Good | Demonstrated in rabbits, with peak plasma concentrations reached within 15-20 minutes. | [4] |

| In Vivo Efficacy | Dose-dependent inhibition | Showed robust, dose-dependent inhibition of CGRP-induced increases in marmoset facial blood flow. | [3][5] |

Experimental Protocols

3.2.1. CGRP Receptor Binding Assay (Hypothetical Protocol based on similar gepants)

-

Objective: To determine the binding affinity (Ki) of this compound for the human CGRP receptor.

-

Method: A radioligand displacement assay is performed using cell membranes from a human cell line (e.g., SK-N-MC) endogenously expressing the CGRP receptor.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of a radiolabeled CGRP analog (e.g., [125I]-CGRP).

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the CGRP receptor.

-

After incubation to reach equilibrium, bound and free radioligand are separated by rapid filtration.

-

The radioactivity of the filter-bound complex is measured using a gamma counter.

-

The IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

-

3.2.2. Functional Antagonism Assay (Hypothetical Protocol based on similar gepants)

-

Objective: To assess the functional potency of this compound in blocking CGRP-induced signaling.

-

Method: A cyclic AMP (cAMP) accumulation assay is conducted in a human cell line expressing the CGRP receptor.

-

Procedure:

-

Cells are pre-incubated with varying concentrations of this compound.

-

Cells are then stimulated with a fixed concentration of CGRP to induce cAMP production.

-

Following stimulation, cells are lysed, and intracellular cAMP levels are quantified using a suitable assay (e.g., HTRF or ELISA).

-

The IC50 (concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP response) is determined.

-

CGRP Signaling Pathway in Migraine

This compound exerts its therapeutic effect by blocking the CGRP receptor, which is a key component of the trigeminal pain pathway implicated in migraine. The following diagram illustrates the simplified CGRP signaling cascade and the point of intervention for this compound.

Clinical Development

This compound has undergone rigorous clinical evaluation to establish its efficacy and safety for the acute treatment of migraine. The clinical development program was led by Biohaven Pharmaceuticals, which was later acquired by Pfizer.[6]

Key Clinical Trials

Two pivotal clinical trials provided the primary evidence for the efficacy and safety of intranasal this compound:

-

Phase 2/3 Trial (NCT03872453): A randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the efficacy and safety of this compound 5 mg, 10 mg, and 20 mg.[7][8]

-

Phase 3 Trial (NCT04571060): A randomized, double-blind, placebo-controlled study to confirm the efficacy and safety of this compound 10 mg.[9]

Clinical Trial Methodology

5.2.1. Study Design and Participants

Both pivotal trials enrolled adults with a history of migraine with or without aura. Participants were randomized to receive a single intranasal dose of this compound or placebo to treat a single migraine attack of moderate to severe pain intensity.

5.2.2. Efficacy Endpoints

The co-primary efficacy endpoints in both trials were:

-

Pain Freedom at 2 hours post-dose: The percentage of patients with a reduction of headache pain from moderate or severe to no pain at 2 hours.

-

Freedom from Most Bothersome Symptom (MBS) at 2 hours post-dose: The percentage of patients who were free of their self-identified most bothersome symptom (photophobia, phonophobia, or nausea) at 2 hours.

Efficacy and Safety Data

The following tables summarize the key efficacy and safety findings from the pivotal clinical trials.

Table 1: Efficacy of this compound 10 mg in Pivotal Clinical Trials

| Endpoint | Phase 2/3 Trial (NCT03872453)[10] | Phase 3 Trial (NCT04571060)[9] |

| Pain Freedom at 2 hours | 22.5% vs 15.5% (Placebo) | 24% vs 15% (Placebo) |

| Freedom from MBS at 2 hours | 41.9% vs 33.7% (Placebo) | 40% vs 31% (Placebo) |

Table 2: Common Adverse Events (≥2% and > Placebo) in Pooled Analysis

| Adverse Event | This compound 10 mg (%) | Placebo (%) | Reference |

| Taste Disorders | 18 | 4 | [4] |

| Nausea | 4 | 1 | [4] |

| Nasal Discomfort | 3 | 1 | [4] |

| Vomiting | 2 | <1 | [4] |

Regulatory Milestones and Conclusion

Based on the robust data from the clinical development program, Biohaven submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA). In March 2023, the FDA approved this compound (marketed as Zavzpret™) for the acute treatment of migraine with or without aura in adults.[6]

This compound represents a significant addition to the armamentarium of migraine treatments. Its novel intranasal delivery system provides a rapid and non-oral option for patients, addressing a key unmet need in migraine management. The comprehensive preclinical and clinical data underscore its efficacy and safety, solidifying its role as a valuable therapeutic agent for the acute treatment of migraine. Further research may explore its potential in other headache disorders and patient populations.

References

- 1. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurologylive.com [neurologylive.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound nasal spray for the acute treatment of migraine: A Phase 2/3 double‐blind, randomized, placebo‐controlled, dose‐ranging trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. neurologylive.com [neurologylive.com]

Zavegepant's Selectivity for CGRP Receptors Over Other Calcitonin Family Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavegepant (formerly known as BHV-3500 and BMS-742413) is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1][2] Its therapeutic efficacy is rooted in its high affinity and specificity for the CGRP receptor, a key player in the pathophysiology of migraine.[3][4] This technical guide provides an in-depth analysis of this compound's selectivity for the CGRP receptor in comparison to other closely related members of the calcitonin family of receptors, including the adrenomedullin (B612762) (AM), amylin (AMY), and calcitonin (CT) receptors. This document outlines the quantitative binding and functional data, details the experimental methodologies used for these assessments, and visualizes the relevant biological and experimental pathways.

The Calcitonin Receptor Family

The calcitonin family of receptors are Class B G protein-coupled receptors (GPCRs) that form heterodimeric complexes with one of three Receptor Activity-Modifying Proteins (RAMPs). The specific combination of the GPCR (either the Calcitonin Receptor-Like Receptor, CLR, or the Calcitonin Receptor, CTR) and a RAMP determines the ligand specificity of the resulting receptor complex.

-

CGRP Receptor: Composed of CLR and RAMP1.[3]

-

Adrenomedullin (AM) Receptors:

-

AM₁ Receptor: Composed of CLR and RAMP2.

-

AM₂ Receptor: Composed of CLR and RAMP3.

-

-

Amylin (AMY) Receptors:

-

AMY₁ Receptor: Composed of CTR and RAMP1.

-

AMY₂ Receptor: Composed of CTR and RAMP2.

-

AMY₃ Receptor: Composed of CTR and RAMP3.

-

-

Calcitonin (CT) Receptor: Composed of CTR, which can function in the absence of RAMPs.

Quantitative Data: this compound's Receptor Selectivity Profile

This compound demonstrates a high degree of selectivity for the human CGRP receptor. In vitro studies have established its potent inhibition of CGRP binding and function, with significantly lower activity at other calcitonin family receptors.[1][5]

Table 1: this compound Binding Affinity (Ki) at Calcitonin Family Receptors

| Receptor Target | Receptor Composition | Ligand | Species | This compound Kᵢ (nM) | Selectivity vs. CGRP Receptor | Reference |

| CGRP | CLR + RAMP1 | CGRP | Human | 0.023 | - | [1][6] |

| AM₁ | CLR + RAMP2 | Adrenomedullin | Human | > 230 | > 10,000-fold | [1][5] |

| AM₂ | CLR + RAMP3 | Adrenomedullin | Human | > 230 | > 10,000-fold | [1][5] |

| AMY₁ | CTR + RAMP1 | Amylin, CGRP | Human | > 230 | > 10,000-fold | [1][5] |

| AMY₃ | CTR + RAMP3 | Amylin | Human | > 230 | > 10,000-fold | [1][5] |

| Calcitonin | CTR | Calcitonin | Human | > 230* | > 10,000-fold | [1][5] |

*Estimated based on reported >10,000-fold selectivity compared to the CGRP receptor Kᵢ of 0.023 nM.

Table 2: this compound Functional Antagonism (EC₅₀) at CGRP Receptor

| Assay Type | Agonist | Tissue/System | This compound EC₅₀ (nM) | Reference |

| Reversal of Vasodilation | CGRP | Ex vivo human intracranial arteries | 0.880 | [1] |

Signaling Pathways

The CGRP receptor and related calcitonin family receptors primarily couple to the Gαs subunit of heterotrimeric G proteins. Ligand binding initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response, such as vasodilation.[3][7]

Experimental Protocols

The determination of this compound's binding affinity and functional antagonism relies on standardized in vitro pharmacological assays.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitor constant (Kᵢ) of this compound for the CGRP receptor and other calcitonin family receptors.

Methodology:

-

Receptor Preparation:

-

Cell membranes are prepared from cell lines endogenously expressing the receptor of interest (e.g., human neuroblastoma SK-N-MC cells for the CGRP receptor) or from HEK293 cells transiently or stably transfected to express the specific receptor complex (e.g., CLR + RAMP1 for CGRP receptor, or CTR + RAMP1 for AMY₁ receptor).[8]

-

Cells are harvested, homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Assay Components:

-

Radioligand: A fixed concentration of a high-affinity radiolabeled ligand, typically [¹²⁵I]-CGRP, is used.

-

Competitor: this compound is prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled CGRP is used to determine the amount of non-specific binding of the radioligand.

-

-

Incubation:

-

The cell membranes, radioligand, and varying concentrations of this compound (or buffer for total binding, or non-labeled CGRP for non-specific binding) are incubated in a 96-well plate.

-

Incubation is typically carried out at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity trapped on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

The IC₅₀ is converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

References

- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. jmcp.org [jmcp.org]

- 5. Reduced hepatic impairment study to evaluate pharmacokinetics and safety of this compound and to inform dosing recommendation for hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploring Ligand Binding to Calcitonin Gene-Related Peptide Receptors [frontiersin.org]

- 8. Discovery of BMS-846372, a Potent and Orally Active Human CGRP Receptor Antagonist for the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Zavegepant Binding to the CGRP Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zavegepant (Zavzpret™) is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1][2][3] Its efficacy stems from its high-affinity, selective, and competitive inhibition of the CGRP receptor, a class B G-protein coupled receptor (GPCR).[1][4][5] Understanding the molecular interactions between this compound and the CGRP receptor is paramount for rational drug design and the development of future therapeutics. This technical guide provides an in-depth overview of the principles and methodologies for in silico modeling of the this compound-CGRP receptor binding interaction, summarizing key data and outlining representative experimental and computational protocols.

Introduction: The CGRP Receptor in Migraine Pathophysiology

The calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[4] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of meningeal blood vessels, neurogenic inflammation, and pain signal transmission.[4][6][7]

The CGRP receptor is a heterodimeric complex composed of two main subunits:

-

Calcitonin Receptor-Like Receptor (CLR): A class B GPCR that forms the core of the receptor.[6][7][8][9]

-

Receptor Activity-Modifying Protein 1 (RAMP1): A single-pass transmembrane protein essential for the trafficking of CLR to the cell surface and for high-affinity CGRP binding.[6][7][9]

This compound exerts its therapeutic effect by binding to this receptor complex, competitively blocking CGRP and preventing the downstream signaling cascade that leads to migraine pain.[4][5]

This compound: Pharmacodynamics and Binding Affinity

This compound is characterized by its high potency and selectivity for the human CGRP receptor. In vitro studies have demonstrated its potent inhibition of CGRP binding and functional activity.[1]

| Parameter | Value | Description | Source |

| Inhibitor Constant (Ki) | 23 pM | Measures the binding affinity of this compound to the human CGRP receptor expressed in cell membranes. A lower Ki indicates higher affinity. | [1] |

| EC50 | 880 pM | The half-maximal effective concentration for the reversal of CGRP-induced dilation of ex vivo human intracranial arteries. | [1] |

| Selectivity | >10,000-fold | This compound shows over 10,000-fold selectivity for the CGRP receptor compared to related receptors like adrenomedullin, calcitonin, and amylin receptors. | [1] |

| Plasma Protein Binding | ~90% | The extent to which this compound binds to proteins in the blood plasma. | [1][5] |

CGRP Receptor Signaling Pathway

Upon binding of the CGRP peptide, the CGRP receptor primarily couples to the Gαs protein, initiating a signaling cascade. This compound blocks this process at the initial receptor-level interaction. The canonical pathway is as follows:

-

CGRP Binding: The CGRP peptide binds to the CLR/RAMP1 complex.

-

G-Protein Activation: The receptor activates the associated Gαs protein.

-

Adenylyl Cyclase Activation: Gαs stimulates adenylyl cyclase (AC).[6][10]

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6][10]

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[6][10]

-

Downstream Effects: PKA phosphorylates various downstream targets, leading to vasodilation and pain sensitization, which are hallmarks of migraine.[6][10]

Methodologies for In Silico Modeling

In silico modeling provides a powerful framework for understanding the structural basis of this compound's high-affinity binding. A typical workflow involves receptor structure preparation, ligand preparation, molecular docking, and molecular dynamics simulations.

Experimental Protocol: Molecular Docking